4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H6IN3. It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of an iodine atom at the 4th position and a methyl group at the 5th position of the pyrazolo ring.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting a broad range of potential effects .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting a range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a precursor pyrazolo[3,4-b]pyridine compound. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired iodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Acetonitrile: Common solvent for various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and differentiation.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromine atom instead of iodine.
4-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine: Chlorine atom at the 4th position instead of iodine.
4-fluoro-5-methyl-1H-pyrazolo[3,4-b]pyridine: Fluorine atom at the 4th position.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts .
Properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWEASUDFBAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1I)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160502-46-4 | |
Record name | 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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